molecular formula C13H10ClFO B8593690 4-(Chloromethyl)-1-fluoro-2-phenoxybenzene CAS No. 75210-42-3

4-(Chloromethyl)-1-fluoro-2-phenoxybenzene

Cat. No. B8593690
Key on ui cas rn: 75210-42-3
M. Wt: 236.67 g/mol
InChI Key: QEDSEZOAIMHSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04975451

Procedure details

To a stirred solution of 12.6 grams (0.106 mole) of thionyl chloride and one drop (catalyst) of pyridine in 25 mL of toluene was added dropwise a solution of 19.5 grams (0.088 mole) of 4-fluoro-3-phenoxyphenylmethanol in 30 mL of toluene at such a rate as to maintain the reaction mixture temperature at 25°-35° C. Upon completion of the 45 minute addition time, the reaction mixture was warmed to 45° C. where it was stirred during a one hour period. After this time the reaction mixture was cooled, and the excess thionyl chloride was removed under reduced pressure. The residue, 23.5 grams of a semi-solid mixture, was combined with 114.2 grams of the same material from a previous reaction. The combination was distilled under reduced pressure yielding 100.3 grams of 4-fluoro-3-phenoxyphenylmethyl chloride; b.p. 98°-105° C./0.025-0.055 mm. The nmr spectrum was consistent with the proposed structure.
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12]O)=[CH:8][C:7]=1[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>N1C=CC=CC=1.C1(C)C=CC=CC=1>[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][Cl:3])=[CH:8][C:7]=1[O:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
19.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)CO)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
was stirred during a one hour period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature at 25°-35° C
ADDITION
Type
ADDITION
Details
Upon completion of the 45 minute addition time
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue, 23.5 grams of a semi-solid mixture, was combined with 114.2 grams of the same material from a previous reaction
DISTILLATION
Type
DISTILLATION
Details
The combination was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C=C1)CCl)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 100.3 g
YIELD: CALCULATEDPERCENTYIELD 481.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.